5-(4-chlorophenyl)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-CHLOROPHENYL)-1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-HYDROXY-4-(5-METHYLFURAN-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an ethylsulfanyl-substituted thiadiazole, a hydroxy group, and a furan-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENYL)-1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-HYDROXY-4-(5-METHYLFURAN-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials often include 4-chlorophenyl derivatives, ethylsulfanyl-substituted thiadiazoles, and furan-2-carboxylic acid derivatives. The key steps in the synthesis may involve:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the ethylsulfanyl group via nucleophilic substitution.
- Coupling of the furan-2-carbonyl group through esterification or amidation reactions.
- Final cyclization to form the pyrrol-2-one core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENYL)-1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-HYDROXY-4-(5-METHYLFURAN-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Coupling Reactions: The furan ring can participate in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Catalysts like Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENYL)-1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-HYDROXY-4-(5-METHYLFURAN-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Shares the chlorophenyl group but lacks the thiadiazole and furan moieties.
2-Methylfuran: Contains the furan ring but lacks the other functional groups.
Thiadiazole derivatives: Similar core structure but different substituents.
Uniqueness
5-(4-CHLOROPHENYL)-1-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-HYDROXY-4-(5-METHYLFURAN-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H16ClN3O4S2 |
---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H16ClN3O4S2/c1-3-29-20-23-22-19(30-20)24-15(11-5-7-12(21)8-6-11)14(17(26)18(24)27)16(25)13-9-4-10(2)28-13/h4-9,15,26H,3H2,1-2H3 |
InChI Key |
IUERDPRKONKSOT-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=C(O3)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.